molecular formula C20H19NO2S2 B11471255 N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide CAS No. 936077-60-0

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide

Cat. No.: B11471255
CAS No.: 936077-60-0
M. Wt: 369.5 g/mol
InChI Key: UGVGHGJFWIBCOQ-UHFFFAOYSA-N
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Description

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a hydroxyphenylmethyl group and at position 2 with a thiophene-2-carboxamide moiety. These compounds are typically synthesized via multi-step reactions involving cyclization, amidation, and functional group modifications (e.g., fluorination, alkylation) . The tetrahydrobenzothiophene scaffold is recognized for its versatility in medicinal chemistry, particularly in antimicrobial and enzyme-targeting applications .

Properties

CAS No.

936077-60-0

Molecular Formula

C20H19NO2S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19NO2S2/c22-18(13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)25-20(17)21-19(23)16-11-6-12-24-16/h1-3,6-8,11-12,18,22H,4-5,9-10H2,(H,21,23)

InChI Key

UGVGHGJFWIBCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Cyclohexanone-Based Cyclization

The benzothiophene scaffold is typically synthesized via sulfur-mediated cyclization of cyclohexanone derivatives. Cyclohexanone reacts with alkyl cyanoacetate to form cyclohexylidene cyanoacetic acid esters, which undergo cyclization with elemental sulfur at 40–80°C. For example:

  • Reagents : Cyclohexanone, ethyl cyanoacetate, sulfur.

  • Conditions : 60°C in toluene, 12–24 hours.

  • Yield : 65–78%.

This method produces 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylates, which serve as intermediates for further functionalization.

Introduction of Hydroxyphenylmethyl Group

Friedel-Crafts Acylation

The hydroxyphenylmethyl group is introduced via Friedel-Crafts acylation using benzaldehyde derivatives. Aluminum chloride (AlCl₃) in dichloromethane or 1,2-dichloroethane facilitates electrophilic substitution at the C3 position of the benzothiophene core:

  • Reagents : 4,5,6,7-Tetrahydrobenzo[b]thiophene, benzaldehyde, AlCl₃.

  • Conditions : 0–25°C, 2–8 hours under inert atmosphere.

  • Yield : 55–70%.

Boron Trifluoride-Mediated Hydroxylation

Alternatively, boron trifluoride (BF₃) in ether promotes hydroxylation of pre-installed phenylmethyl groups. This method avoids over-acylation side reactions:

  • Reagents : 3-Phenylmethyl-4,5,6,7-tetrahydrobenzo[b]thiophene, BF₃·Et₂O.

  • Conditions : 0°C, 1 hour.

  • Yield : 60–68%.

Amide Bond Formation with Thiophene-2-carboxylic Acid

Carbodiimide-Mediated Coupling

The thiophene-2-carboxamide group is introduced using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt):

  • Reagents : 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, thiophene-2-carboxylic acid, EDC, HOBt.

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 75–85%.

HATU-Assisted Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) is employed:

  • Reagents : 3-Amino intermediate, thiophene-2-carboxylic acid, HATU, DIPEA.

  • Conditions : Dimethylformamide (DMF), 25°C, 6 hours.

  • Yield : 88–93%.

Optimization and Challenges

Solvent and Catalyst Impact

  • Solvents : Polar aprotic solvents (DMF, THF) improve amide coupling yields compared to chlorinated solvents.

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps for aryl group introduction.

Byproduct Mitigation

  • Hydroxymethyl Oxidation : Uncontrolled oxidation of the hydroxyphenylmethyl group to ketones is minimized using boron trifluoride or low-temperature conditions.

  • Regioselectivity : Friedel-Crafts acylation at C3 is favored over C2 due to steric and electronic factors.

Data Tables

Table 1: Comparison of Amide Coupling Methods

MethodReagentsSolventTime (h)Yield (%)
EDC/HOBtEDC, HOBt, DIPEADCM1275–85
HATUHATU, DIPEADMF688–93
CDI1,1′-CarbonyldiimidazoleTHF2470–78

Table 2: Friedel-Crafts Acylation Conditions

CatalystSolventTemperature (°C)Yield (%)
AlCl₃1,2-Dichloroethane0–2555–70
BF₃·Et₂ODiethyl ether060–68

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

a. Carboxamide Group

  • Hydrolysis : Under acidic or basic conditions, the carboxamide undergoes hydrolysis to yield carboxylic acid and amine derivatives.

  • Nucleophilic Substitution : The amide nitrogen can act as a nucleophile in reactions with electrophiles (e.g., alkylating agents).

b. Hydroxymethyl Group

  • Oxidation : The hydroxymethyl group (-CH2OH) can be oxidized to a carbonyl group (e.g., ketone or aldehyde) under oxidizing agents like KMnO4.

  • Electrophilic Substitution : The hydroxyl group (-OH) participates in reactions with electrophiles (e.g., alkyl halides) via nucleophilic substitution.

c. Thiophene/Benzothiophene Rings

  • π–π Interactions : The aromatic sulfur-containing rings engage in non-covalent interactions (e.g., stacking with hydrophobic regions in proteins) .

  • Electrophilic Aromatic Substitution : The rings may undergo substitution at activated positions, though steric hindrance from fused rings can limit reactivity .

Biological Interaction Mechanisms

The compound’s biological activity is linked to its structural features:

a. Protein Binding

  • RORγt Modulation : Derivatives of 4,5,6,7-tetrahydro-benzothiophene interact with the Cys320-Glu326 and Arg364-Phe377 regions of RORγt, a nuclear receptor involved in inflammation and cancer .

  • Hydrogen Bonding : Substituents like piperidine nitrogen or hydroxyl groups form hydrogen bonds with Gln286, stabilizing binding .

b. Structural Considerations

  • Bridge Length : A three-atom bridge between the tetrahydro-benzothiophene core and phenyl rings optimizes π–π interactions and binding affinity .

  • Steric Effects : Alkyl substitutions at position 6 reduce activity due to deviations from ideal binding poses .

Key Reaction Data Table

Reaction Type Reagents/Conditions Product Reference
Amide formationHATU, DIPEA, THF, r.t.Thiophene-2-carboxamide derivatives
HydrolysisHCl or NaOH, heatCarboxylic acid/amine derivatives
OxidationKMnO4, acidic conditionsCarbonyl-containing derivatives
Amidation (ester-to-amide)EDC, DMSO, r.t.Thiophene-2-carboxamide derivatives
Hydrogen bondingStabilized protein-ligand complexes

Experimental Validation

  • In Vitro Assays : Compounds like 2 and 10 showed IC50 values in the 0.5–5 nM range in TR-FRET and FP assays, confirming potent RORγt modulation .

  • Docking Studies : Molecular docking revealed π–π interactions with His479 and Trp317, aligning with natural ligands like 25HC .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features several functional groups that contribute to its reactivity:

  • Carboxamide Group : This group can undergo hydrolysis under acidic or basic conditions, producing a carboxylic acid and an amine.
  • Hydroxymethyl Group : It can participate in oxidation reactions to form carbonyl compounds or react with electrophiles in nucleophilic substitution reactions.

These properties suggest that the compound may be involved in various chemical reactions relevant to medicinal chemistry and organic synthesis.

Antimicrobial Properties

Thiophene derivatives are widely studied for their biological activities, particularly their antimicrobial properties. Preliminary studies indicate that compounds with thiophene and benzothiophene frameworks exhibit promising results against various bacterial strains. The specific compound may serve as a lead for developing new antimicrobial agents due to its structural characteristics .

Anticancer Potential

The potential anticancer activity of N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is supported by its structural similarities to other known anticancer agents. Research has shown that many thiophene derivatives demonstrate cytotoxic effects against cancer cell lines. This compound could be evaluated further for its efficacy in cancer treatment through in vitro assays targeting specific cancer types .

Pharmaceutical Applications

Given its promising biological activities, this compound has potential applications in pharmaceuticals:

  • Lead Compound Development : Its unique structure may inspire the synthesis of novel drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry : Due to its structural similarity to known agrochemicals, it may also be explored as a plant protectant.

Antioxidant Activity Study

A study published in 2023 investigated the antioxidant properties of novel thiophene derivatives, including those similar to this compound. The findings suggested significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets such as enzymes or receptors involved in disease processes. These studies help quantify interactions and predict the efficacy of the compound against specific targets .

Mechanism of Action

The mechanism of action of N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs based on substituent variations, synthetic routes, and biological activities.

Substituent Variations and Structural Analogues

Key structural analogs are summarized in Table 1.

Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name / ID Core Structure Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Key References
Target Compound 4,5,6,7-Tetrahydro-1-benzothiophene Thiophene-2-carboxamide Hydroxy(phenyl)methyl ~383.5 (estimated) N/A
Compound 6 Same 2-Fluorobenzamide 6-Methyl, 3-[(4-methylpiperazinyl)carbonyl] 445.5
Compound 8 Same Benzamide derivative 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino) 507.6
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-... Same 2-(Phenylacetyl)amino 3-Carboxamide (4-methoxyphenyl) 420.5
Compound (I) Same 2-{[(E)-4-methoxyphenyl)methylene]amino} 3-Carboxamide (3-methylphenyl) 405.5
N-(3-Cyano-6-methyl-...) Same 2,3-Dihydro-1,4-benzodioxine-6-carboxamide 3-Cyano, 6-methyl 342.5

Key Observations :

  • Position 2 : The target compound’s thiophene-2-carboxamide group is distinct from fluorinated benzamides (e.g., Compound 6 ) or aryl-substituted acetamides (e.g., Compound (I) ).
  • Position 3: The hydroxyphenylmethyl group is unique compared to piperazinyl carbonyl (Compound 6 ) or cyano/methyl groups (Compound ).

Key Insights :

  • Fluorinated analogs (e.g., Compound 6 ) are prioritized for CNS-targeting due to blood-brain barrier permeability.
Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility References
Target Compound N/A ~3.2 (est.) Low aqueous solubility N/A
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 2.8 Soluble in EtOH
Compound (I) Not reported ~3.5 Moderate in DMSO

Notes:

  • The target compound’s hydroxyphenylmethyl group may increase LogP compared to polar derivatives (e.g., Compound ).

Biological Activity

N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.

The compound is characterized by its complex structure which includes a benzothiophene moiety. Its molecular formula is C16_{16}H17_{17}N1_{1}O1_{1}S2_{2}, with a molecular weight of approximately 307.44 g/mol. The presence of the thiophene and benzothiophene rings contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A related compound showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Mechanism of Action : Molecular docking studies indicated that these compounds interact with critical bacterial enzymes such as DNA gyrase, forming hydrogen bonds that inhibit bacterial growth .
CompoundMicroorganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly as a histone deacetylase (HDAC) inhibitor:

  • Mechanism : HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines .
  • Case Study : In vitro studies indicated that derivatives of benzothiophene exhibited cytotoxic effects on human tumor cells, suggesting that the target compound may share similar properties .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have been explored in various studies:

  • Inhibition of Inflammatory Pathways : Compounds related to this compound have been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative displayed potent antifungal activity against Candida species and selective action against Gram-positive bacteria . The study involved evaluating the growth inhibition zones compared to solvent controls.
  • Anticancer Effects : A series of benzothiophene derivatives were synthesized and tested for their ability to inhibit HDACs. The results showed that certain compounds induced significant apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use anhydrous CH₂Cl₂ under nitrogen to minimize hydrolysis of acid-sensitive intermediates (e.g., succinic or maleic anhydrides) .
  • Purification : Reverse-phase HPLC with gradient elution (e.g., 30% → 100% methanol/water) ensures high purity (>95%) .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of anhydrides) and reflux duration (12–24 hours) to maximize conversion .
  • Example Data :
CompoundReagentsYieldPurity (HPLC)
2Succinic anhydride67%>98%
23Maleic anhydride47%>97%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.60–7.40 ppm, tert-butyl groups at 1.68–2.05 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., C₁₇H₂₀N₂OS: calculated 301.1369, observed 301.1379) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Software : Use SHELXL for refinement (high-resolution data) and OLEX2 for visualization/analysis .
  • Parameters : Apply twin refinement if data shows pseudo-merohedral twinning. Use hydrogen-bond restraints for disordered regions .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency .

Q. What computational approaches predict metabolic stability against human aldehyde oxidase (hAOX1)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with hAOX1’s active site (e.g., FAD-binding pocket) .
  • QM/MM Calculations : Calculate activation energies for oxidation pathways (e.g., hydroxylation at the tetrahydrobenzothiophene ring) .
  • Metabolite Prediction : Apply MetaSite to identify potential oxidation sites and compare with experimental LC-MS/MS data .

Q. How to analyze the puckering conformation of the tetrahydrobenzothiophene ring?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from crystallography .
  • Software : Implement in-house scripts or use PLATON to generate pseudorotation plots (e.g., envelope vs. twist conformers) .
  • Example : A θ of 40° and φ of 180° indicates a half-chair conformation .

Q. What in vitro assays evaluate antibacterial mechanisms of action?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (CLSI guidelines) .
  • Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of bacterial membranes .
  • Enzyme Inhibition : Measure inhibition of DNA gyrase via supercoiling assays (IC₅₀ < 1 μM suggests potent activity) .

Data Contradiction Analysis

  • Synthesis Yields : Compound 2 (67% yield) vs. Compound 23 (47%) highlights the impact of substituent steric effects (tert-butyl vs. phenyl groups) on reaction efficiency .
  • Biological Activity : Discrepancies in MIC values may arise from assay conditions (e.g., broth composition, incubation time). Standardize protocols across replicates .

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